5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a unique combination of indole, morpholine, and thioxodihydropyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method involves the condensation of indole derivatives with morpholine and thioxodihydropyrimidine precursors under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of solid base catalysts like MgO in eco-friendly solvents such as ethanol. The microwave-assisted one-pot reaction significantly reduces reaction times and minimizes the use of toxic solvents .
Chemical Reactions Analysis
Types of Reactions
5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups into the indole or morpholine rings .
Scientific Research Applications
5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds share the morpholine moiety and exhibit similar biological activities.
5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one: These compounds also contain morpholine and thiazole rings and are studied for their medicinal properties.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds feature oxadiazole rings and are used in various scientific research applications.
Uniqueness
5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of indole, morpholine, and thioxodihydropyrimidine moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H18N4O4S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H18N4O4S/c24-16(22-5-7-27-8-6-22)11-23-10-12(13-3-1-2-4-15(13)23)9-14-17(25)20-19(28)21-18(14)26/h1-4,9-10H,5-8,11H2,(H2,20,21,25,26,28) |
InChI Key |
KBTGAPZDEKBCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O |
Origin of Product |
United States |
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